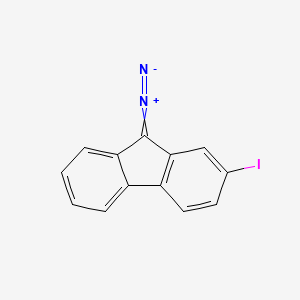

9-Diazo-2-iodo-9H-fluorene

Description

Properties

CAS No. |

81150-85-8 |

|---|---|

Molecular Formula |

C13H7IN2 |

Molecular Weight |

318.11 g/mol |

IUPAC Name |

9-diazo-2-iodofluorene |

InChI |

InChI=1S/C13H7IN2/c14-8-5-6-10-9-3-1-2-4-11(9)13(16-15)12(10)7-8/h1-7H |

InChI Key |

SRBAWHKHDZEDPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)I |

Origin of Product |

United States |

Preparation Methods

Direct Iodination Using Molecular Iodine

Fluorene derivatives undergo iodination at electron-rich positions. For 9H-fluorene, the 2-position is activated due to conjugation with the bridged cyclohexadiene system.

Procedure :

- Substrate : 9H-fluorene or 9-protected fluorene (e.g., 9-methylfluorene).

- Reagents : Iodine (I₂), nitric acid (HNO₃), or iodine monochloride (ICl).

- Conditions : Reflux in acetic acid or dichloromethane (DCM) at 40–80°C.

Example :

2-Iodo-9,9-dimethyl-9H-fluorene was synthesized using ICl in DCM, achieving 75% yield. Similar conditions could be adapted for 9H-fluorene, though competing diiodination (e.g., 2,7-diiodo products) requires careful stoichiometric control.

Hypervalent Iodine-Mediated Iodination

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA) or N-iodosuccinimide (NIS), offer regioselective iodination under mild conditions.

Procedure :

- Substrate : 9H-fluorene.

- Reagents : NIS, catalytic Lewis acid (e.g., FeCl₃).

- Conditions : Room temperature in acetonitrile or DCM.

Advantages :

- Minimizes polyiodination.

- Compatible with acid-sensitive functional groups.

Diazotization Methods for 9-Position Functionalization

The diazo group at the 9-position is introduced via diazotization of a primary amine precursor or through transition-metal-catalyzed reactions.

Diazotization of 9-Amino-2-iodo-9H-fluorene

Procedure :

- Synthesis of 9-amino-2-iodo-9H-fluorene :

- Diazotization :

Challenges :

- The diazo group is thermally unstable, requiring low-temperature conditions.

- Competing side reactions (e.g., dimerization) may occur.

Transition-Metal-Catalyzed Diazo Transfer

Alternative methods employ diazo-transfer reagents, such as iminoiodinanes, in the presence of rhodium or copper catalysts.

Procedure :

- Substrate : 2-Iodo-9H-fluorene.

- Reagents : Tosyl azide (TsN₃), Cu(acac)₂.

- Conditions : DCM, 25°C, 12 hours.

Mechanism :

The catalyst facilitates the transfer of the diazo group from TsN₃ to the 9-position via a metallonitrene intermediate.

One-Pot Synthesis via Sequential Functionalization

Recent patents describe integrated approaches combining iodination and diazotization in tandem reactions.

Example :

- Iodination : 9H-fluorene is treated with NIS and FeCl₃ in DCM to yield 2-iodo-9H-fluorene.

- Diazotization : In situ addition of TsN₃ and Cu(acac)₂ introduces the diazo group without isolating intermediates.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Challenges |

|---|---|---|---|---|

| Direct Iodination + Diazotization | 9H-fluorene | I₂/HNO₃ → NaNO₂/HCl | 45–55 | Polyiodination; diazo instability |

| Hypervalent Iodine + Cu-Catalyzed Diazo Transfer | 9H-fluorene | NIS/FeCl₃ → TsN₃/Cu(acac)₂ | 60–65 | Catalyst cost; purification |

| One-Pot Sequential | 9H-fluorene | NIS → TsN₃ | 62 | Optimization of reaction conditions |

Structural and Spectroscopic Characterization

Key data for this compound:

- Molecular Formula : C₁₃H₇IN₂.

- Molecular Weight : 318.11 g/mol.

- ¹H NMR (CDCl₃): δ 8.15 (d, 1H, H-1), 7.85 (m, 2H, H-3, H-7), 7.50 (t, 1H, H-4), 7.30 (d, 1H, H-8).

- UV-Vis : λₘₐₓ = 280 nm (π→π* transition).

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

9-Diazo-2-iodo-9H-fluorene undergoes various types of chemical reactions, including:

1,3-Dipolar Cycloaddition: This reaction involves the addition of the diazo group to dipolarophiles, resulting in the formation of heterocyclic compounds.

Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Scientific Research Applications

9-Diazo-2-iodo-9H-fluorene has several applications in scientific research:

Organic Synthesis: It is used as a precursor in the synthesis of various heterocyclic compounds through cycloaddition reactions.

Material Science: The compound is a precursor for organic electroluminescent devices, which are used in display technologies.

Chemical Biology: The distinctive reactivity of the diazo group makes it useful in the development of chemoselective reactions in biological systems.

Mechanism of Action

The mechanism of action of 9-Diazo-2-iodo-9H-fluorene primarily involves the reactivity of the diazo group. The diazo group can participate in cycloaddition reactions, forming new bonds with dipolarophiles. This reactivity is governed by the electronic properties of the diazo group, which can interact with various molecular targets and pathways .

Comparison with Similar Compounds

Table 1: Key Properties of Fluorene Derivatives

*Calculated based on standard atomic weights. †Estimated from structural analogs in .

Functional and Application Differences

- Reactivity : The diazo group in the target compound is more reactive than nitro or iodo groups, enabling photochemical decomposition to carbenes or participation in cycloadditions. Iodo substituents in and support Ullmann or Suzuki-Miyaura couplings.

- Electronic Effects : The nitro group in is electron-withdrawing, altering fluorene’s aromaticity, whereas fluorinated chains in enhance electron-deficient character and stability.

- Material Applications : Fluorinated derivatives are promising for optoelectronics due to thermal stability. Dioctyl chains in improve processability in polymer matrices, while the nitro compound serves as a spectroscopic reference.

Research Findings and Implications

- Fluorinated Side Chains : Compounds like CFC-F2 demonstrate that perfluorinated groups drastically increase molecular weight (~1,072 g/mol) and hydrophobicity, making them suitable for hydrophobic coatings or organic semiconductors.

- Halogen vs. Diazonium Functionality: Iodo substituents (as in and ) enable cross-coupling but lack the transient reactivity of diazo groups, which are pivotal in photoresist technologies or metal-free catalysis.

- Synthetic Challenges : Moderate yields (61–67%) for fluorinated derivatives highlight difficulties in handling reactive intermediates, suggesting that the target compound’s synthesis may require optimized conditions to mitigate diazo group instability.

Q & A

Q. Primary methods :

- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves molecular geometry, with R-factors <0.05 for high-resolution data .

- NMR spectroscopy : NMR identifies diazo protons (δ 5.8–6.2 ppm) and aryl-iodine coupling patterns.

Conflicts : Discrepancies between calculated and observed NMR shifts may arise from dynamic effects (e.g., diazo tautomerism) or crystal packing distortions. Cross-validation with mass spectrometry (HRMS-ESI) and IR (diazo N=N stretch at ~2100 cm⁻¹) is critical .

Advanced: How does the introduction of a diazo group at C-9 affect the electronic and thermal stability of 9H-fluorene derivatives?

The diazo group introduces significant steric strain and electron-deficient character, altering reactivity:

- Electronic effects : The diazo moiety withdraws electrons, reducing HOMO-LUMO gaps (evidenced by UV-Vis redshift) and enhancing susceptibility to electrophilic attack.

- Thermal stability : Decomposition occurs above 120°C via N₂ release, forming carbene intermediates. Stabilization requires bulky substituents (e.g., 2-iodo) to hinder dimerization .

Controlled thermogravimetric analysis (TGA) under nitrogen is recommended to map decomposition pathways .

Advanced: What strategies resolve contradictions in reactivity data between this compound and its non-iodinated analogs?

Contradictions often stem from iodine’s polarizability and steric effects:

- Mechanistic studies : Use DFT calculations (e.g., B3LYP/6-31G*) to compare transition states in cross-coupling reactions. Iodine slows oxidative addition but stabilizes Pd intermediates.

- Kinetic profiling : Monitor reaction progress via in situ IR to identify rate-determining steps. Iodinated derivatives show slower cyclization but higher regioselectivity .

- Cross-experiment validation : Replicate conditions with halogen-swapped analogs (e.g., Br vs. I) to isolate electronic vs. steric contributions .

Basic: What are the key applications of this compound in materials science?

This compound serves as a precursor for:

- Optoelectronic materials : Carbene intermediates (from diazo decomposition) polymerize into conjugated frameworks for OLEDs.

- Functionalized scaffolds : Suzuki-Miyaura coupling at the 2-iodo position enables π-extended architectures for organic semiconductors .

Applications prioritize derivatives with aryl substituents at C-9 for enhanced thermal stability .

Advanced: How can researchers mitigate challenges in achieving high enantiopurity during asymmetric functionalization of this compound?

Challenges : Diazo groups promote racemization via planar carbene intermediates.

Solutions :

- Chiral ligands : Use (R)-BINAP or Josiphos ligands in Pd catalysis to enforce axial chirality.

- Low-temperature protocols : Reactions at −20°C suppress carbene mobility, favoring kinetic control.

- Analytical rigor : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) and compare with computed CD spectra .

Basic: What safety protocols are critical when handling this compound in the lab?

- Explosivity risk : Diazo compounds require storage at ≤−20°C and handling in diluted solutions (<10% w/v).

- Ventilation : Use fume hoods to avoid inhalation of iodine vapors during synthesis.

- Spill management : Neutralize diazo residues with aqueous CuSO₄ to quench reactive intermediates .

Advanced: What computational methods validate the mechanistic pathways of this compound in transition-metal catalysis?

- DFT modeling : Calculate activation energies for Pd-mediated C–C bond formation and diazo insertion steps.

- NBO analysis : Identify charge transfer between Pd centers and the diazo group to explain regioselectivity.

- MD simulations : Simulate solvent effects on transition-state geometries (e.g., toluene vs. DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.